Tridecanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

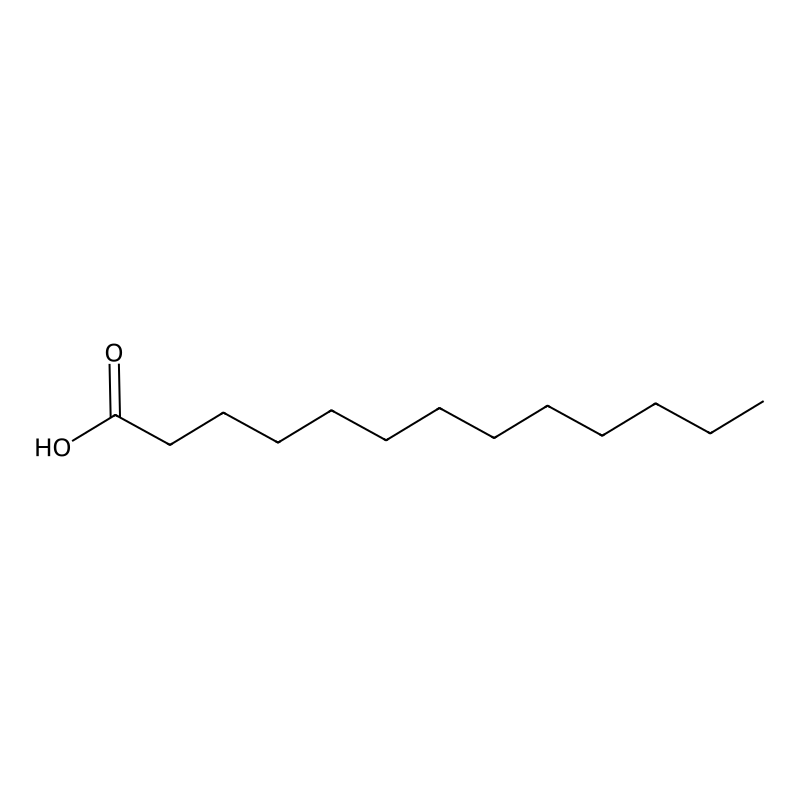

Tridecanoic acid, also known as tridecylic acid, is a saturated fatty acid with the chemical formula . It consists of a straight-chain structure with thirteen carbon atoms and is classified as a long-chain fatty acid. Tridecanoic acid appears as a white solid at room temperature and is soluble in organic solvents. It is notable for its role in various biological processes and industrial applications.

Studying Lipid-Protein Interactions and Biological Membranes:

Tridecanoic acid serves as a valuable tool for researchers investigating interactions between lipids (fats) and proteins in biological membranes. Its defined chemical structure allows scientists to control specific aspects of the interaction, enabling them to understand how these molecules influence membrane function and dynamics []. Studies have employed tridecanoic acid to probe protein-lipid interactions in various contexts, including signal transduction and membrane transport processes [].

Investigating Fatty Acid Metabolism:

Tridecanoic acid plays a role in research exploring fatty acid metabolism, the set of biochemical processes by which the body synthesizes, breaks down, and utilizes fatty acids for energy production. Researchers can utilize labeled versions of tridecanoic acid, containing isotopes of specific elements, to trace its pathway through the metabolic pathways within cells []. This allows them to gain insights into how the body handles medium-chain fatty acids like tridecanoic acid compared to other types of fatty acids.

Potential Antibacterial Properties:

Research suggests that tridecanoic acid, in its esterified form (tridecanoic acid methyl ester), possesses antibacterial properties. Studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria, including foodborne pathogens []. The mechanism of action appears to involve disrupting the bacterial cell membrane, leading to growth inhibition and ultimately cell death []. However, further research is needed to fully understand the potential of tridecanoic acid as an antimicrobial agent.

- Esterification: Tridecanoic acid reacts with alcohols to form esters, which are important in the production of biodiesel and flavoring agents.

- Saponification: It can undergo hydrolysis in the presence of a base to yield glycerol and soap.

- Oxidation: Under strong oxidizing conditions, tridecanoic acid can be oxidized to form dicarboxylic acids or other oxidation products.

A laboratory preparation method involves the oxidation of 1-tetradecene using permanganate, leading to the formation of tridecanoic acid .

Tridecanoic acid exhibits various biological activities. It has been shown to possess bactericidal properties against Gram-positive bacteria by disrupting their membrane phospholipids . Additionally, it plays a role in regulating inflammation and energy metabolism through its interactions with cellular pathways. Tridecanoic acid is involved in the biosynthesis of N-acyl ethanolamines, which are critical for cellular signaling and metabolic regulation .

Several methods exist for synthesizing tridecanoic acid:

- Natural Extraction: It can be extracted from natural sources such as plant oils and animal fats.

- Chemical Synthesis: Laboratory synthesis often involves the oxidation of longer-chain alkenes (e.g., 1-tetradecene) or the hydrolysis of corresponding fatty acid derivatives .

- Microbial Fermentation: Certain microorganisms can produce tridecanoic acid through fermentation processes, which is an area of interest for sustainable production methods.

Tridecanoic acid finds applications across various fields:

- Food Industry: Used as an emulsifier and flavoring agent.

- Cosmetics: Incorporated into formulations for its moisturizing properties.

- Pharmaceuticals: Its bactericidal activity makes it a candidate for developing antimicrobial agents.

- Industrial Uses: Utilized in the production of surfactants and lubricants due to its chemical stability and solubility properties.

Research has demonstrated that tridecanoic acid interacts with various cellular receptors, including integrins. These interactions can influence cell proliferation and immune responses. The compound has been studied for its potential role in modulating inflammatory pathways, particularly through its effects on mitochondrial integrity and phospholipid metabolism .

Tridecanoic acid shares similarities with other fatty acids but possesses unique characteristics due to its specific carbon chain length. Here are some comparable compounds:

| Compound Name | Formula | Carbon Chain Length | Unique Features |

|---|---|---|---|

| Decanoic Acid | 10 | Shorter chain; commonly used in food products. | |

| Undecanoic Acid | 11 | Slightly longer; used in surfactants. | |

| Dodecanoic Acid | 12 | Commonly found in coconut oil; used in cosmetics. | |

| Tetradecanoic Acid | 14 | Longer chain; used in biodiesel production. |

Tridecanoic acid's unique thirteen-carbon structure allows it to exhibit distinct physicochemical properties compared to these similar compounds, influencing its applications and biological activities.

Tridecanoic acid, first isolated in the mid-19th century, traces its roots to early studies on fatty acid chemistry. Michel-Eugène Chevreul pioneered the isolation of fatty acids from animal fats, establishing foundational methods for their characterization. Later, Marcellin Berthelot synthesized artificial fats using glycerol and fatty acids, expanding their industrial potential. The Burrs’ 1929 discovery of essential fatty acids (e.g., linoleic acid) revolutionized lipid research, though tridecanoic acid, a non-essential fatty acid, remained underexplored until recent decades.

Modern interest in tridecanoic acid stems from its identification in natural sources and its potential in biotechnology. For example, gas chromatography-mass spectrometry (GC-MS) studies have detected it in plant extracts like Abutilon pannosum and Grewia tenax, highlighting its role in traditional medicine.

Significance in Contemporary Biochemical Research

Tridecanoic acid’s biochemical relevance lies in its metabolic and antimicrobial properties.

Metabolic Roles

As a medium-chain fatty acid, tridecanoic acid is rapidly oxidized for energy, making it a candidate for weight management strategies. Its hydrophobicity allows it to traverse cell membranes, influencing lipid metabolism and potentially modulating gut microbiota.

Antimicrobial Activity

Tridecanoic acid methyl ester (TAME) exhibits bactericidal effects against Enterococcus faecalis and Salmonella enterica, causing cell wall disruption and autolysis at concentrations ≥375 μg/mL. Molecular docking studies suggest TAME binds to E. coli DNA gyrase B, impairing bacterial DNA replication. Synergistic activity with antibiotics like ampicillin enhances its therapeutic potential.

Current Research Paradigms and Emerging Directions

Recent research focuses on:

Microbial Sources and Biosynthetic Pathways

Bacterial Production Mechanisms

Bacterial production of tridecanoic acid occurs through multiple biosynthetic pathways involving fatty acid synthesis and degradation processes [8] [10]. The synthesis typically begins with the condensation of propionyl-coenzyme A and malonyl-coenzyme A, where propionyl-coenzyme A serves as the primer for odd-chain fatty acid synthesis [10]. This condensation reaction results in the formation of 3-oxovaleryl-acyl carrier protein, which serves as the launching point for odd-chain fatty acid biosynthesis [10].

During the elongation process, two carbon atoms are added in each cycle through the action of fatty acid synthase, ultimately producing tridecanoic acid and other odd-numbered fatty acids [10]. Experimental evidence demonstrates that bacteria such as Escherichia coli can produce tridecanoic acid when grown with propionate-supplemented medium, requiring the introduction of propionyl-coenzyme A synthetase from Salmonella enterica and specific acyl-acyl carrier protein thioesterases [10].

The aspartate/α-ketobutyrate pathway represents another significant mechanism for tridecanoic acid production in bacterial systems [10]. This pathway involves the conversion of oxaloacetate through aspartate, homoserine, and threonine to generate α-ketobutyrate, which is subsequently converted to propionyl-coenzyme A by the pyruvate dehydrogenase complex [10]. Research has shown that overexpression of this pathway can increase odd-chain fatty acid levels from less than 1% to 18% of total fatty acids [10].

Nocardia globerula Strain 432 Biosynthesis

Nocardia globerula strain 432 demonstrates exceptional capability for tridecanoic acid biosynthesis during cultivation on 2,6,10,14-tetramethyl pentadecane under nitrogen-limiting conditions [11] [12]. Within these bacterial cells, 4,8,12-trimethyl tridecanoic acid emerges as the major fatty acid component, representing the predominant lipid constituent [11] [12].

The biosynthetic process in this strain involves the utilization of pristane as a carbon source, leading to the accumulation of triacylglycerols containing significant proportions of branched tridecanoic acid derivatives [11]. Experimental investigations using acrylic acid as a beta-oxidation inhibitor revealed that odd-numbered fatty acids such as pentadecanoic acid, heptadecanoic acid, and 10-methyl heptadecanoic acid are synthesized de novo using propionyl-coenzyme A as the precursor molecule [11].

The strain demonstrates remarkable metabolic flexibility by incorporating both straight-chain and branched fatty acids into triacylglycerols, with the branched fatty acid 4,8,12-trimethyl tridecanoic acid appearing extensively in the acylglycerol fraction [11]. This biosynthetic capability represents a unique adaptation for processing isoprenoid alkanes and converting them into complex lipid structures [37].

Branched Variants (4,8,12-trimethyl-tridecanoic acid)

The branched variant 4,8,12-trimethyl-tridecanoic acid represents a distinctive isoprenoid fatty acid with significant biological importance [15] [17]. This methyl-branched fatty acid consists of a tridecanoic acid backbone with methyl substituents positioned at carbon atoms 4, 8, and 12, resulting in a molecular formula of C₁₆H₃₂O₂ and a molecular weight of 256.42 grams per mole [15].

Structural analysis reveals that this compound contains a highly branched carbon skeleton derived from isoprenoid metabolism, particularly from the degradation of phytol and related chlorophyll breakdown products [30]. The specific branching pattern reflects the characteristic isoprene unit arrangement found in many biological systems, indicating its origin from terpene biosynthetic pathways [30].

Table 1: Microbial Sources and Production Data

| Microorganism | Substrate/Growth Condition | Tridecanoic Acid Content | Branched Variants |

|---|---|---|---|

| Nocardia globerula strain 432 | Pristane under nitrogen limitation | Major fatty acid (>50%) | 4,8,12-trimethyl-tridecanoic acid |

| Escherichia coli BW25113 | With ciprofloxacin treatment | Persister inhibition (44-fold) | Not reported |

| Enterohemorrhagic E. coli | With ciprofloxacin treatment | Persister inhibition (9-fold) | Not reported |

| Yarrowia lipolytica | Glucose (synthetic pathway) | 0.36 g/L production | Not specified |

| Monochoria hastata extract | Ethyl acetate extract | Antimicrobial compound | Methyl ester form |

The biosynthesis of branched variants occurs through specialized metabolic pathways involving the incorporation of branched-chain precursors during fatty acid elongation [37]. Research indicates that the degradation of pristane and similar isoprenoid compounds leads to the formation of these branched fatty acid intermediates through beta-oxidation processes [37].

Plant-Based Sources and Metabolic Integration

Plant-based sources of tridecanoic acid demonstrate widespread distribution across multiple botanical families, with significant concentrations reported in Cucurbitaceae, Vitaceae, and Asteraceae species [1] [18]. Cucumis sativus represents a notable source, where tridecanoic acid occurs as a component of seed oil compositions, contributing to the overall fatty acid profile of these storage lipids [18].

Leea guineensis and Inula grandis have been documented as natural sources containing tridecanoic acid within their tissue lipid fractions [1]. These occurrences suggest integration into primary metabolic pathways related to membrane biosynthesis and energy storage functions [19]. The presence of tridecanoic acid in these plant systems indicates active biosynthetic machinery capable of producing odd-numbered fatty acids through specialized metabolic routes [19].

Metabolic integration in plant systems involves the incorporation of tridecanoic acid into various lipid classes, including phospholipids, galactolipids, and storage triacylglycerols [19]. Research on plant fatty acid metabolism reveals that odd-numbered fatty acids like tridecanoic acid can serve as osmolytes and osmoprotectants during stress conditions, particularly under salt stress environments [19].

Table 2: Plant-Based Sources

| Plant Species | Plant Family | Occurrence Type | Metabolic Role |

|---|---|---|---|

| Cucumis sativus | Cucurbitaceae | Seed oil component | Storage lipid |

| Leea guineensis | Vitaceae | Natural occurrence | Primary metabolite |

| Inula grandis | Asteraceae | Natural occurrence | Primary metabolite |

| Monochoria hastata | Pontederiaceae | Leaf extract (medicinal) | Bioactive compound |

| Euglena gracilis | Euglenaceae | Amino acid derivative | Amino acid metabolism |

The aquatic herb Monochoria hastata contains tridecanoic acid methyl ester as a bioactive compound within its ethyl acetate extract, demonstrating antimicrobial properties against various gastrointestinal pathogens [5]. This occurrence represents a specialized metabolic adaptation where the plant produces modified fatty acid derivatives for defensive purposes [5].

Marine Organism Distribution

Sponge-Derived Variants and Structural Characteristics

Marine sponges represent prolific sources of tridecanoic acid and its derivatives, with particularly high concentrations found in demosponges of the order Axinellida [22] [23]. Anthosigmella varians and Spheciospongia vesparium, both burrowing sponge species, contain substantial quantities of the isoprenoid phospholipid fatty acid 4,8,12-trimethyltridecanoic acid, comprising 5.2% and 23% respectively of their total fatty acid composition [23].

The structural characteristics of sponge-derived tridecanoic acid variants reveal unique phospholipid compositions distinct from other marine organisms [22]. Analysis of Colombian Caribbean sea sponges has identified 83 different fatty acids with chain lengths ranging from C₁₄ to C₃₂, including brominated fatty acids and polybranched variants such as 4,8,12-trimethyltridecanoic acid [22].

Chondrilla nucula, another burrowing sponge species, demonstrates selectivity in isoprenoid fatty acid accumulation, containing 3,7,11,15-tetramethylhexadecanoic acid at 13.8% of total phospholipid fatty acid composition while lacking the trimethyltridecanoic variant [23]. This selectivity suggests specialized biosynthetic pathways and metabolic preferences among different sponge species [23].

Table 3: Marine Organism Distribution

| Marine Source | Location/Habitat | Fatty Acid Content (%) | Isoprenoid Pattern |

|---|---|---|---|

| Anthosigmella varians | Burrowing sponge | 5.2% of total fatty acids | 4,8,12-trimethyltridecanoic |

| Spheciospongia vesparium | Burrowing sponge | 23% of total fatty acids | 4,8,12-trimethyltridecanoic |

| Chondrilla nucula | Burrowing sponge | 13.8% (tetramethylhexadecanoic) | 3,7,11,15-tetramethylhexadecanoic |

| Siphonodictyon coralliphagum | Bay of Bengal | 15.49% docosanoic acid | Branched saturated (23.45%) |

| Pseudaxinyssa sp. | Great Barrier Reef | Isoprenoid acid present | 4,8,12-trimethyltridecanoic |

Siphonodictyon coralliphagum from the Bay of Bengal demonstrates complex fatty acid profiles with branched saturated fatty acids constituting 23.45% of total content, including significant proportions of methylated variants [25]. The lipid extracts from this species exhibit antimicrobial activity against Escherichia coli, indicating potential ecological functions related to chemical defense mechanisms [25].

Isoprenoid-Branching Patterns in Marine Ecosystems

Isoprenoid-branching patterns in marine ecosystems reflect complex biosynthetic relationships between organisms and their environmental conditions [27] [28] [29]. Highly branched isoprenoids serve as unique lipid biomarkers produced by marine diatoms, with C₂₅ highly branched isoprenoids containing one to three double bonds representing the most common forms in sedimentary records [29].

The distribution patterns of isoprenoid fatty acids in marine environments demonstrate species-specific characteristics that do not follow clear taxonomic boundaries at family or order levels [22]. Hierarchical cluster analysis of fatty acid compositions reveals that these patterns are primarily species-specific rather than reflecting broader phylogenetic relationships [22].

Pseudaxinyssa species from the Great Barrier Reef contain relatively large amounts of 4,8,12-trimethyltridecanoic acid, presumed to derive from phytol degradation products of chlorophyll [30]. This compound co-occurs with nonmethylene interrupted fatty acids such as octadeca-5,9-dienoic acid, suggesting complex metabolic interactions between sponge hosts and their symbiotic microorganisms [30].

Marine diatoms contribute significantly to isoprenoid fatty acid production through specialized biosynthetic pathways [28]. These organisms produce highly branched isoprenoids that serve as environmental proxies for sea ice conditions and diatom-based energy pathways in marine food webs [28]. The transfer of these compounds through marine food chains demonstrates their importance in ecosystem energy flow and biogeochemical cycling [28].

Bioaccumulation and Biotransformation Processes

Bioaccumulation of tridecanoic acid in marine systems occurs through complex trophic transfer mechanisms involving dietary uptake and metabolic processing [33] [34]. Research on marine fish communities reveals that fatty acid compositions serve as effective tracers for understanding metal bioaccumulation patterns and trophic relationships [33]. The consumption of benthic prey organisms represents a primary pathway for tridecanoic acid transfer to higher trophic levels in marine food webs [34].

Biotransformation processes involve enzymatic modifications of tridecanoic acid through various metabolic pathways [32]. The compound serves as a substrate for phospholipase A₂, indicating its involvement in phospholipid metabolism and cellular signaling processes [32]. These biotransformation reactions contribute to the incorporation of tridecanoic acid into membrane structures and storage lipids throughout marine ecosystems [34].

Table 4: Food Sources and Concentrations

| Food Source | Concentration (mg/100g) | Food Category | Natural vs. Processed |

|---|---|---|---|

| Curry powder | 79 | Spices & Herbs | Natural/Processed |

| Chili powder | 27 | Spices & Herbs | Natural/Processed |

| American cheese | 25 | Dairy & Eggs | Processed |

| Cream (milk fat) | 39.3 (per 150g portion) | Dairy & Eggs | Natural |

| Blue cheese | 22 | Dairy & Eggs | Natural |

| Camembert cheese | 22 | Dairy & Eggs | Natural |

Environmental fate studies indicate that tridecanoic acid demonstrates limited mobility in aquatic environments due to its low water solubility [31]. The compound shows potential for persistence in sedimentary environments, where it may undergo slow degradation processes [31]. Biodegradation of tridecanoic acid occurs primarily through aerobic bacterial processes, with half-lives ranging from days to months depending on environmental conditions [38].

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 25 of 26 companies (only ~ 3.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

Pictograms

Irritant

Other CAS

638-53-9

Wikipedia

Use Classification

General Manufacturing Information

Fatty acids, C10-16: ACTIVE